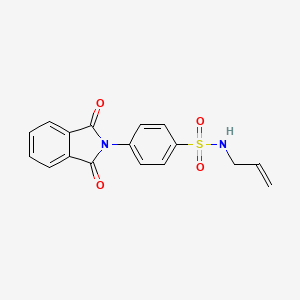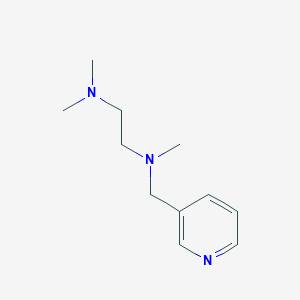![molecular formula C21H21NO2 B4936583 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4936583.png)
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline, also known as DBT or DBTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DBTQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods and has been shown to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ is not fully understood. However, it has been suggested that 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ may exert its effects by modulating various signaling pathways in the body. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the body. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biochemical and physiological effects. However, there are also some limitations to using 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit different effects in different cell types or under different conditions.
Orientations Futures
There are several future directions for research on 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ. One area of research could be to further investigate its mechanism of action and signaling pathways. Another area of research could be to investigate its potential applications in treating other diseases, such as multiple sclerosis or rheumatoid arthritis. Additionally, research could be conducted to optimize the synthesis method of 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ and to improve its pharmacokinetic properties.
Méthodes De Synthèse
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been synthesized through various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, while the Mannich reaction involves the condensation of an amine, aldehyde, and ketone. Both of these methods have been used to synthesize 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ with high yields and purity.
Applications De Recherche Scientifique
2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been extensively studied for its potential applications in medical research. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-tumor properties. 2-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-1,2,3,4-tetrahydroisoquinolineQ has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and various types of cancer.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-14-9-15(2)21-18(13-24-19(21)10-14)11-20(23)22-8-7-16-5-3-4-6-17(16)12-22/h3-6,9-10,13H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBUCBVDQAXMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4,6-dimethyl-1-benzofuran-3-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-{[4-(aminosulfonyl)phenyl]amino}-1-phthalazinyl)-2-methylbenzenesulfonamide](/img/structure/B4936510.png)
![2,4-dimethoxy-N'-{4-methoxy-3-[(3-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B4936513.png)
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4936521.png)

![7',8'-dimethoxy-1'-methyl-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4936544.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethylbenzamide](/img/structure/B4936565.png)
![N-(2,3-dihydro-1H-inden-2-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4936575.png)
![5-(2-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4936578.png)


